molecular formula C16H19N3O3S2 B3012291 N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922075-66-9

N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B3012291
CAS No.: 922075-66-9
M. Wt: 365.47
InChI Key: VMMKIGJROYHKPF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a phenylsulfonamido group at position 2 and an acetamide moiety at position 2. The cyclopentyl group attached to the acetamide nitrogen distinguishes it from other thiazole derivatives.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c20-15(17-12-6-4-5-7-12)10-13-11-23-16(18-13)19-24(21,22)14-8-2-1-3-9-14/h1-3,8-9,11-12H,4-7,10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKIGJROYHKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves the reaction of cyclopentylamine with 2-(phenylsulfonamido)thiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The phenylsulfonamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide to structurally and functionally related thiazole-based acetamides and sulfonamides. Key differences in substituents, synthetic routes, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Reported Activity Reference
This compound Thiazole - Phenylsulfonamido (C2)
- Cyclopentyl-acetamide (C4)
Unique cyclopentyl group enhances lipophilicity; sulfonamido group improves target binding Hypothesized kinase inhibition (based on analog data)
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide (Compound 6) Thiazole - Benzamide (C2)
- Sulfamoyl-ethylamino (C5)
Dual thiazole and sulfamoyl moieties; bulky substituents may limit membrane permeability Antimicrobial activity (experimentally validated)
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole - Phenyl (C4)
- Acetamide (C2)
Simpler structure lacking sulfonamido groups; lower molecular weight Intermediate in synthesis of bioactive molecules
N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide Quinoline-pyrimidine hybrid - Piperidinylidene-acetamide
- Tetrahydrofuran-oxy
Complex heterocyclic core; designed for high-affinity kinase binding CDK9 inhibition (patent data)
N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17d) Thiazole - Norbornane-amino (C2)
- Dihydrodioxine-carbonyl (C5)
Rigid bicyclic substituent improves selectivity; carbonyl group aids solubility CDK9 inhibition (IC₅₀ = 12 nM)

Key Findings:

Sulfonamido groups (as in the target compound and Compound 6) are critical for binding to kinases or microbial enzymes via hydrogen bonding with conserved residues .

Synthetic Routes :

  • The target compound likely employs a multi-step synthesis similar to Compound 6 , where sulfonamido and acetamide groups are introduced sequentially using DMAP as a catalyst in DCM under ultrasonication .
  • In contrast, simpler analogs like N-(4-phenyl-2-thiazolyl)acetamide are synthesized via direct acylation of thiazol-2-amine with acetyl chloride .

Biological Activity: Compound 17d (CDK9 inhibitor) demonstrates that bulky substituents (e.g., norbornane) improve selectivity but may reduce solubility. The target compound’s cyclopentyl group could balance these properties .

Biological Activity

N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. The following sections provide an overview of its synthesis, biological activities, and relevant research findings.

Synthesis of this compound

The synthesis typically involves the reaction of cyclopentylamine with 2-(phenylsulfonamido)thiazole-4-carboxylic acid. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The process can be summarized as follows:

  • Reactants : Cyclopentylamine and 2-(phenylsulfonamido)thiazole-4-carboxylic acid.
  • Coupling Agent : DCC.
  • Catalyst : DMAP.
  • Conditions : Stirring at room temperature followed by purification through recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit various cancer cell lines, including those resistant to standard therapies. The compound's structure allows it to interact effectively with molecular targets involved in tumor growth and proliferation.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDEGFR inhibition
Similar Thiazole DerivativeHT-290.18Apoptosis induction
Standard Drug (Erlotinib)A5497.59EGFR inhibition

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
E. coliTBD
S. aureusTBD

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, indicating that modifications in the substituents can significantly affect biological activity. For instance, the presence of a sulfonamide group enhances the compound's ability to form hydrogen bonds with target proteins, thereby improving its inhibitory effects on enzymes involved in cancer progression.

Case Studies

  • Case Study 1 : A study involving a series of thiazole derivatives demonstrated that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 0.18 µM to 1.32 µM against various cancer cell lines, highlighting the potential of this compound as a lead structure for further development.
  • Case Study 2 : Another investigation into the antimicrobial efficacy of thiazole derivatives revealed that modifications at the phenylsulfonamide position could enhance activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics.

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